Unraveling the Core Mechanism of CP-610431: A Technical Guide to a Potent Acetyl-CoA Carboxylase Inhibitor
Unraveling the Core Mechanism of CP-610431: A Technical Guide to a Potent Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-610431 is a potent, reversible, and isozyme-nonselective small molecule inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in the regulation of fatty acid metabolism. By targeting both ACC1 and ACC2 isoforms, CP-610431 effectively modulates the synthesis of fatty acids and promotes their oxidation, positioning it as a significant tool for research in metabolic diseases. This technical guide provides a comprehensive overview of the mechanism of action of CP-610431, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.
Core Mechanism of Action: ATP-Uncompetitive Inhibition of Acetyl-CoA Carboxylase
CP-610431 exerts its inhibitory effect on acetyl-CoA carboxylase (ACC) through a reversible and ATP-uncompetitive mechanism.[1] This mode of inhibition is characterized by the inhibitor binding to the enzyme-substrate complex, rather than the free enzyme. In the case of CP-610431, it specifically interacts with the carboxyl transferase (CT) domain of ACC.[2] This interaction is non-competitive with respect to the substrates bicarbonate and acetyl-CoA, as well as the allosteric activator citrate.[2] By binding to the ACC-substrate complex, CP-610431 effectively locks the enzyme in an inactive state, preventing the transfer of the carboxyl group from biotin to acetyl-CoA, the final step in the formation of malonyl-CoA.
The isozyme-nonselective nature of CP-610431 means it inhibits both ACC1 and ACC2 with nearly equal potency.[1] ACC1 is predominantly found in lipogenic tissues like the liver and adipose tissue, where it plays a key role in de novo lipogenesis. ACC2 is primarily located in oxidative tissues such as skeletal muscle and the heart, where it regulates fatty acid oxidation. The dual inhibition of these isoforms leads to a simultaneous reduction in fatty acid synthesis and an increase in fatty acid oxidation.
Key Mechanistic Features:
-
Target: Acetyl-CoA Carboxylase (ACC1 and ACC2)
-
Inhibition Type: Reversible, ATP-Uncompetitive
-
Binding Site: Carboxyl Transferase (CT) domain
-
Substrate Interactions: Non-competitive with bicarbonate, acetyl-CoA, and citrate
Quantitative Analysis of CP-610431 Activity
The potency and efficacy of CP-610431 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for CP-610431 and its closely related analog, CP-640186.
Table 1: In Vitro Inhibitory Activity of CP-610431
| Parameter | Target/System | Value | Reference |
| IC50 | Rat ACC1 | ~50 nM | [1] |
| IC50 | Rat ACC2 | ~50 nM | |
| IC50 | Rat Liver ACC | 36 nM | |
| IC50 | Rat Skeletal Muscle ACC | 55 nM | |
| IC50 | Mouse Liver ACC | 50 nM | |
| IC50 | Mouse Skeletal Muscle ACC | 63 nM | |
| IC50 | Cynomolgus Macaque Liver ACC | 70 nM | |
| IC50 | Cynomolgus Macaque Skeletal Muscle ACC | 26 nM |
Table 2: Cellular Activity of CP-610431 in HepG2 Cells
| Parameter | Effect | EC50 | Reference |
| Fatty Acid Synthesis | Inhibition | 1.6 µM | |
| Triglyceride Synthesis | Inhibition | 1.8 µM | |
| Triglyceride Secretion | Inhibition | 3.0 µM | |
| Apolipoprotein B Secretion | Inhibition | 5.7 µM |
Table 3: In Vivo Efficacy of CP-610431
| Animal Model | Parameter | ED50 | Reference |
| CD1 Mice | Fatty Acid Synthesis Inhibition (1 hr post-dose) | 22 mg/kg | |
| ob/ob Mice | Fatty Acid Synthesis Inhibition (1 hr post-dose) | 4 mg/kg |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACC Inhibition by CP-610431
The inhibition of ACC by CP-610431 directly impacts cellular lipid metabolism. The following diagram illustrates the central role of ACC in fatty acid synthesis and how CP-610431 intervenes in this pathway.
Caption: Inhibition of Acetyl-CoA Carboxylase (ACC) by CP-610431.
Experimental Workflow: In Vitro ACC Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like CP-610431 on ACC.
Caption: Workflow for an in vitro ACC inhibition assay.
Detailed Experimental Protocols
In Vitro Acetyl-CoA Carboxylase Inhibition Assay
This protocol is a generalized procedure based on common methods for determining ACC activity.
Objective: To determine the IC50 value of CP-610431 for the inhibition of ACC1 and ACC2.
Materials:
-
Purified recombinant human ACC1 and ACC2 enzymes
-
CP-610431
-
Acetyl-CoA
-
ATP (Adenosine triphosphate)
-
KHCO3 (Potassium bicarbonate) containing [14C]
-
Citrate
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute purified ACC1 and ACC2 to the desired concentration in a buffer containing Tris-HCl, DTT, and BSA.
-
Compound Preparation: Prepare a serial dilution of CP-610431 in DMSO or an appropriate solvent.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, citrate, DTT, BSA, ATP, and acetyl-CoA.
-
Assay Execution: a. In a microplate, add the ACC enzyme solution. b. Add the serially diluted CP-610431 or vehicle control. c. Pre-incubate the enzyme and compound for a specified time (e.g., 15 minutes) at room temperature. d. Initiate the reaction by adding the reaction mixture containing [14C]KHCO3. e. Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Detection: a. Stop the reaction by adding a strong acid (e.g., HCl). b. Dry the samples to remove unreacted [14C]bicarbonate. c. Add scintillation fluid to each well. d. Measure the incorporation of [14C] into the acid-stable product (malonyl-CoA) using a scintillation counter.
-
Data Analysis: a. Plot the percentage of inhibition against the logarithm of the CP-610431 concentration. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Fatty Acid Synthesis Inhibition Assay in HepG2 Cells
This protocol outlines a common method to assess the effect of a compound on de novo fatty acid synthesis in a cellular context.
Objective: To determine the EC50 value of CP-610431 for the inhibition of fatty acid synthesis in HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
CP-610431
-
[14C]-Acetate
-
Scintillation fluid and vials
-
Cell lysis buffer
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency (e.g., 80-90%).
-
Compound Treatment: a. Pre-incubate the cells with serum-free medium for a few hours. b. Treat the cells with various concentrations of CP-610431 or vehicle control for a specified duration (e.g., 2 hours).
-
Radiolabeling: a. Add [14C]-acetate to the medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.
-
Cell Lysis and Lipid Extraction: a. Wash the cells with cold phosphate-buffered saline (PBS). b. Lyse the cells using a suitable lysis buffer. c. Extract the total lipids from the cell lysate using a mixture of hexane and isopropanol.
-
Quantification: a. Transfer the lipid-containing organic phase to scintillation vials. b. Evaporate the solvent. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Normalize the radioactivity counts to the total protein concentration in each sample. b. Plot the percentage of inhibition of fatty acid synthesis against the logarithm of the CP-610431 concentration. c. Determine the EC50 value using a suitable curve-fitting model.
Conclusion
CP-610431 is a well-characterized, potent, and isozyme-nonselective inhibitor of acetyl-CoA carboxylase. Its ATP-uncompetitive mechanism of action provides a clear basis for its effects on lipid metabolism. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists working in the field of metabolic diseases and drug development. The understanding of CP-610431's mechanism of action, facilitated by the provided diagrams and methodologies, can serve as a foundation for further investigation into the therapeutic potential of ACC inhibition.
References
- 1. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
